Imidazo[1,5-a]pyridin-3-amine chemical properties and structure
Imidazo[1,5-a]pyridin-3-amine chemical properties and structure
An In-Depth Technical Guide to Imidazo[1,5-a]pyridin-3-amine: Structure, Properties, and Applications
Abstract
The Imidazo[1,5-a]pyridine nucleus represents a class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the scientific community.[1] Recognized as a "privileged structure" in medicinal chemistry, this scaffold serves as a versatile and synthetically accessible platform for the development of novel compounds with a wide array of biological activities.[2] Derivatives have shown promise in diverse therapeutic areas, including oncology, infectious diseases, and inflammation.[1][3] Beyond pharmaceuticals, the unique photophysical properties of the imidazo[1,5-a]pyridine core are paving the way for innovations in materials science, particularly in the realm of optoelectronics and chemical sensing.[1][2] This guide provides a comprehensive technical overview of Imidazo[1,5-a]pyridin-3-amine, the parent amine of this scaffold. We will delve into its core chemical structure, physicochemical properties, prominent synthetic methodologies, and key reactivity patterns. Furthermore, this document will explore its expanding applications, supported by detailed experimental protocols, to serve as a vital resource for researchers, chemists, and drug development professionals.
Introduction: The Imidazo[1,5-a]pyridine Scaffold
A Privileged Heterocyclic System
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the imidazopyridine family is a prominent example.[4] While isomers like imidazo[1,2-a]pyridine are found in well-known marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem, the imidazo[1,5-a]pyridine core has emerged as an equally compelling scaffold for drug discovery.[3][5] Its rigid, planar structure and rich electronic nature make it an ideal framework for interacting with biological targets. The versatility of this scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties. Consequently, derivatives of the imidazo[1,5-a]pyridine core have been reported to possess a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[3][4]
Scope of this Guide
This technical guide is structured to provide a holistic understanding of Imidazo[1,5-a]pyridin-3-amine and its derivatives. It begins with an analysis of the molecule's fundamental structure and properties, proceeds to a detailed discussion of its synthesis and chemical reactivity, and culminates in an exploration of its current and potential applications. A key feature of this document is the inclusion of detailed, field-proven experimental protocols, designed to be directly applicable in a laboratory setting.
Molecular Structure and Physicochemical Properties
Core Structure and Aromaticity
Imidazo[1,5-a]pyridin-3-amine is a bicyclic heteroaromatic compound where an imidazole ring is fused to a pyridine ring across the 1 and 5 positions. This fusion results in a 10-pi electron aromatic system, which confers significant thermodynamic stability to the core structure. The nitrogen atoms influence the electron density distribution across the rings, impacting the molecule's reactivity and its ability to participate in non-covalent interactions.
Caption: Chemical structure of Imidazo[1,5-a]pyridin-3-amine.
Key Structural Features
The defining feature of this molecule is the primary amine (-NH2) group at the C-3 position of the imidazole moiety. This group is a potent hydrogen bond donor and acceptor, a critical feature for molecular recognition at biological targets like enzyme active sites or receptors. Furthermore, this amino group serves as a versatile synthetic handle for the introduction of diverse substituents, allowing for the generation of large chemical libraries for structure-activity relationship (SAR) studies.
Spectroscopic and Crystallographic Data
The structural integrity of imidazo[1,5-a]pyridine derivatives is routinely confirmed using a suite of analytical techniques. X-ray crystallography on substituted analogs has provided precise bond lengths and confirmed the planarity of the fused ring system.[6] For instance, in a related imidazo[1,5-a]pyridin-3(2H)-one structure, the C1=O bond length was determined to be 1.235(3) Å, confirming its double bond character within the lactam moiety.[6]
Spectroscopic data is essential for routine characterization. Below is a table summarizing typical analytical data for a representative derivative.
| Analytical Data Type | Description of Typical Signals |
| ¹H NMR | Aromatic protons typically appear in the δ 6.5-8.5 ppm range. The chemical shifts are influenced by the electronic environment of the pyridine and imidazole rings. The N-H protons of the amine group will appear as a distinct signal, often a broad singlet.[3][7] |
| ¹³C NMR | Aromatic carbons resonate in the δ 110-155 ppm region. The specific shifts of the bridgehead carbons and the carbon bearing the amino group (C-3) are characteristic identifiers of the scaffold.[3][7] |
| HRMS (ESI) | High-Resolution Mass Spectrometry provides the exact mass of the protonated molecule [M+H]⁺, allowing for the unambiguous confirmation of the elemental composition.[3] |
Synthesis and Reactivity
Major Synthetic Pathways
The construction of the imidazo[1,5-a]pyridine scaffold can be achieved through various elegant and efficient synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
A. Ritter-Type Reaction: A robust and versatile method involves the reaction of a pyridinylmethanol derivative with a nitrile in the presence of a catalyst system.[8] This approach leverages the formation of a stabilized benzylic carbocation, which is then trapped by the nitrile nucleophile.
-
Causality: The use of a Lewis acid like Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) in conjunction with a Brønsted acid like p-toluenesulfonic acid (p-TsOH) is critical.[8] The Bi(OTf)₃ facilitates the formation of the key benzylic carbocation from the alcohol, while the p-TsOH protonates the nitrile, increasing its electrophilicity and promoting the subsequent cyclization cascade. This dual catalytic system ensures high yields and broad substrate scope.[8]
Caption: Mechanism of the Ritter-Type reaction for Imidazo[1,5-a]pyridine synthesis.
B. Iodine-Mediated C-H Amination: A transition-metal-free approach provides an operationally simple and scalable route. This method employs molecular iodine to mediate the oxidative annulation of readily available 2-pyridyl ketones and alkylamines.[9] This strategy is advantageous due to its cost-effectiveness and reduced environmental impact compared to many metal-catalyzed reactions.[9]
C. Metal-Free Denitrogenative Transannulation: Another innovative metal-free method involves the reaction of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O.[10] This reaction proceeds via a denitrogenative pathway and is highly efficient, often providing quantitative yields of the desired imidazo[1,5-a]pyridine products.[10]
Key Reactivity
The imidazo[1,5-a]pyridine ring system exhibits characteristic reactivity patterns that are crucial for its derivatization.
-
C-H Functionalization: The electron-rich nature of the imidazole ring makes certain positions susceptible to electrophilic attack. For instance, the C-1 position can be functionalized. A notable example is the reaction with formaldehyde, which acts as a methylene source to bridge two imidazo[1,5-a]pyridine molecules, demonstrating the nucleophilic character of the C-1 carbon.[3]
-
N-Functionalization: The 3-amino group is a primary site for modification. It can readily undergo reactions such as acylation, alkylation, and sulfonylation, allowing for the introduction of a wide variety of functional groups to explore the chemical space around the core scaffold. The existence of numerous N-substituted derivatives in the literature underscores the synthetic utility of this position.[11]
Applications in Drug Discovery and Materials Science
A Versatile Pharmacophore
The imidazo[1,5-a]pyridine scaffold is a cornerstone in the design of new therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, which are summarized below.
| Biological Activity | Therapeutic Area | References |
| Anticancer | Oncology | [1][3][12] |
| Antiviral | Infectious Disease (e.g., Respiratory Syncytial Virus) | [3][4] |
| Antibacterial / Antifungal | Infectious Disease | [3] |
| Anti-inflammatory | Immunology, Pain Management | [3][4] |
| GABA-A Receptor Agonism | Neuroscience (Anxiolytic, Hypnotic) | [13] |
| Cardiotonic / Bronchodilator | Cardiovascular & Respiratory Disease | [2] |
Beyond Medicine: Photophysical Properties
The rigid, aromatic structure of the imidazo[1,5-a]pyridine core imparts it with valuable photophysical properties. These molecules can exhibit strong fluorescence with a large Stokes shift (the difference between the absorption and emission maxima) and good quantum yields.[2] These characteristics make them highly attractive for applications in materials science as:
-
Fluorescent Probes: For sensing ions or biologically relevant molecules.
-
Organic Light-Emitting Diodes (OLEDs): As emitter materials in electronic displays.
-
Bio-imaging: As fluorescent labels for microscopy and cellular imaging.[1]
Experimental Protocols
The following protocols provide a practical framework for the synthesis and characterization of an imidazo[1,5-a]pyridine derivative, grounded in established literature methods.[8]
Synthesis of a Representative Imidazo[1,5-a]pyridine via Ritter-Type Reaction
Objective: To synthesize a 1,3-disubstituted imidazo[1,5-a]pyridine from pyridinylmethanol and a nitrile.
Methodology Rationale: This protocol is based on the Bi(OTf)₃/p-TsOH catalyzed Ritter-type reaction due to its high efficiency and broad applicability as demonstrated in the literature.[8] The conditions are optimized for the formation of the key carbocation intermediate, leading to high product yields.[8]
Step-by-Step Protocol:
-
Preparation: To a sealed reaction tube, add pyridinylmethanol (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the desired nitrile (e.g., acetonitrile or benzonitrile, 30 equiv), Bi(OTf)₃ (0.05 mmol, 5 mol %), and p-TsOH·H₂O (5.0 mmol, 5.0 equiv).[8]
-
Reaction: Seal the tube and heat the reaction mixture to 150 °C in a preheated oil bath. Maintain stirring for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure imidazo[1,5-a]pyridine product.
Characterization Protocol
Objective: To confirm the identity and purity of the synthesized product.
Self-Validation System: This workflow ensures the product is validated at each step. The crude product is first assessed by TLC. After purification, the pure fractions are combined and analyzed by high-resolution mass spectrometry to confirm the molecular formula. Finally, NMR spectroscopy is used to confirm the precise chemical structure.
Caption: A self-validating workflow for the synthesis and characterization of Imidazo[1,5-a]pyridines.
Conclusion and Future Outlook
Imidazo[1,5-a]pyridin-3-amine and its derivatives constitute a powerful and versatile class of heterocyclic compounds. The scaffold's inherent "drug-like" properties, combined with the development of diverse and efficient synthetic routes, have solidified its status as a privileged structure in medicinal chemistry. The broad range of demonstrated biological activities, from anticancer to antiviral, ensures that this core will remain a focal point for therapeutic innovation.
Looking forward, the field is poised for further advancement. Future research will likely focus on:
-
Target-Specific Design: Moving from broad screening to the rational design of derivatives for specific enzymes or receptors.
-
Expansion of Chemical Space: Utilizing novel synthetic methodologies to create derivatives with unprecedented substitution patterns.
-
Materials Science Exploration: A deeper investigation into the photophysical properties to develop next-generation sensors, probes, and optoelectronic materials.
The continued exploration of the Imidazo[1,5-a]pyridine scaffold promises to yield significant discoveries in both medicine and materials science.
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- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing).
- N-(3-fluorophenyl)imidazo[1,5-a]pyridin-3-amine. ChemSynthesis.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
- Synthesis of novel imidazo[1,5-a]pyridine derivates.
- A Facile Preparation of Imidazo[1,2-a]pyridin-3-amine Derivatives via a Three-Component Reaction with β-Cyclodextrin–SO3H as Catalyst.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
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- IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT.
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